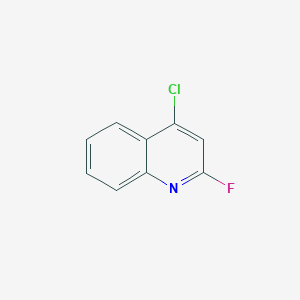

4-Chloro-2-fluoroquinoline

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

179488-07-4 |

|---|---|

Molecular Formula |

C9H5ClFN |

Molecular Weight |

181.59 g/mol |

IUPAC Name |

4-chloro-2-fluoroquinoline |

InChI |

InChI=1S/C9H5ClFN/c10-7-5-9(11)12-8-4-2-1-3-6(7)8/h1-5H |

InChI Key |

WGXXKIPCZQQLGO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=N2)F)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 4 Chloro 2 Fluoroquinoline and Analogous Chemical Structures

Direct Synthesis Approaches to the Halogenated Quinoline (B57606) Ring System

Direct synthesis approaches focus on building the quinoline ring system with the desired halogen substituents already in place or introduced during the core-forming steps.

Cyclization Reactions for Core Synthesis

Cyclization reactions are fundamental to forming the quinoline core. Electrophilic cyclization of N-(2-alkynyl)anilines provides a versatile method for synthesizing a variety of substituted quinolines. nih.gov This reaction proceeds under mild conditions and can incorporate halogen atoms directly into the quinoline structure. For instance, treating N-(2-alkynyl)anilines with electrophilic halogenating agents such as iodine monochloride (ICl), iodine (I₂), or bromine (Br₂) leads to the formation of 3-haloquinolines in moderate to good yields. nih.govacs.org The reaction is initiated by the attack of the electrophile on the alkyne, followed by a 6-endo-dig cyclization and subsequent aromatization. nih.gov

Another approach involves the intramolecular cyclization of o-alkynylaryl isocyanides mediated by halide sources. This method allows for the selective synthesis of 2-halogenated quinolines. For example, treating o-alkynylaryl isocyanides with chloroform (B151607) in the presence of triethylamine (B128534) can yield 2-chloroquinoline (B121035) derivatives. oup.com Similarly, bromoform, as well as other fluoride (B91410) and iodide sources, can be used to produce the corresponding 2-bromo-, 2-fluoro-, and 2-iodoquinolines. oup.com

The table below summarizes examples of cyclization reactions for synthesizing halogenated quinolines.

| Starting Material | Reagent(s) | Product | Yield | Reference |

| N-(2-alkynyl)aniline | ICl, NaHCO₃ | 3-Iodoquinoline | Good | nih.gov |

| N-(2-alkynyl)aniline | Br₂ | 3-Bromoquinoline | Good | nih.gov |

| o-Alkynylaryl isocyanide | Chloroform, Triethylamine | 2-Chloroquinoline | Good to Excellent | oup.com |

Direct Halogenation Strategies for Specific Substitution Patterns

Direct halogenation of the pre-formed quinoline ring is a common strategy, although the regioselectivity can be challenging due to the electronic nature of the heterocyclic system. The pyridine (B92270) ring is generally electron-deficient, making electrophilic substitution difficult unless activated by strong electron-donating groups. acgpubs.org Consequently, direct halogenation typically occurs on the benzene (B151609) ring at the 5- and 8-positions. acgpubs.orgnumberanalytics.com

Reagents like N-bromosuccinimide (NBS) and molecular bromine (Br₂) are commonly used for bromination. acgpubs.orgresearchgate.net For instance, the bromination of 8-hydroxyquinoline (B1678124) with Br₂ in acetonitrile (B52724) can lead to the formation of 5,7-dibromo-8-hydroxyquinoline. acgpubs.org Similarly, 8-methoxyquinoline (B1362559) can be regioselectively brominated at the C-5 position. acgpubs.org Iron(III) catalysts have been shown to facilitate the C5-H halogenation of 8-amidoquinolines in water, providing an environmentally benign method. mdpi.com

The table below presents examples of direct halogenation of quinoline derivatives.

| Substrate | Reagent(s) | Product | Yield | Reference |

| 8-Hydroxyquinoline | Br₂, CH₃CN | 5,7-Dibromo-8-hydroxyquinoline | - | acgpubs.org |

| 8-Methoxyquinoline | Br₂, CH₂Cl₂ | 5-Bromo-8-methoxyquinoline | 92% | acgpubs.org |

| N-(quinolin-8-yl)pivalamide | NBS, Fe(NO₃)₃·9H₂O | 5-Bromo-N-(quinolin-8-yl)pivalamide | up to 95% | mdpi.com |

Precursor-Based Synthesis and Derivatization Strategies

These strategies involve the synthesis of a quinoline precursor, which is then chemically modified to introduce the desired halogen atoms.

Preparation from Substituted Anilines and Malonates

A widely used method for synthesizing the quinolone core, a precursor to halogenated quinolines, is the Gould-Jacobs reaction. This involves the condensation of a substituted aniline (B41778) with a malonate derivative, such as diethyl ethoxymethylenemalonate (DEEM). orientjchem.orgnih.govresearchgate.net For example, the reaction of 3-chloro-4-fluoroaniline (B193440) with DEEM, followed by thermal cyclization in diphenyl ether, yields ethyl 7-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate. orientjchem.orgjptcp.com This quinolone can then be further modified. Microwave-assisted synthesis has been reported to make this process more efficient and environmentally friendly. researchgate.netnih.gov

Utilization of Quinolone-4(1H)-one Intermediates

Quinolone-4(1H)-ones are versatile intermediates for the synthesis of 4-chloroquinolines. The hydroxyl group at the 4-position can be converted to a chloro group using a chlorinating agent. For instance, 4-hydroxy-2-quinolone can be treated with phosphoryl chloride (POCl₃) to yield 4-chloro-2-quinolone. mdpi.com This transformation is a key step in the synthesis of many biologically active quinoline derivatives. nih.gov The resulting 4-chloroquinoline (B167314) is susceptible to nucleophilic substitution, allowing for further functionalization at this position.

Employment of Fluorinated Building Blocks (e.g., 2-Fluoromalonic Acid)

The use of fluorinated building blocks is a direct way to incorporate fluorine into the quinoline skeleton. 2-Fluoromalonic acid is a valuable precursor for synthesizing 3-fluoroquinolines. researchgate.netresearchgate.net For example, reacting p-anisidine (B42471) with 2-fluoromalonic acid in the presence of phosphoryl chloride (POCl₃) at reflux produces 2,4-dichloro-3-fluoro-6-methoxyquinoline. researchgate.netacs.org This one-pot reaction involves a tandem chlorination-cyclization process. researchgate.net The resulting dichlorinated product can be selectively de-chlorinated to afford the desired fluoroquinoline. This method has been successfully applied on a multi-kilogram scale for the synthesis of 3-fluoro-6-methoxyquinoline. thieme-connect.com

The table below outlines the synthesis of a dichlorinated fluoroquinoline using a fluorinated building block.

| Aniline Derivative | Fluorinated Building Block | Reagent | Product | Yield | Reference |

| p-Anisidine | 2-Fluoromalonic acid | POCl₃ | 2,4-Dichloro-3-fluoro-6-methoxyquinoline | 41% | thieme-connect.com |

Advanced Catalytic Synthetic Protocols

Modern synthetic strategies increasingly rely on advanced catalytic protocols to construct and functionalize the quinoline scaffold. These methods offer significant advantages over traditional approaches, which often require harsh reaction conditions and result in lower yields.

Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of quinolone rings. The Suzuki and Sonogashira reactions, in particular, have been extensively used to introduce carbon-carbon bonds at specific positions of the quinoline nucleus, enabling the synthesis of a diverse range of derivatives. researchgate.net

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organoboron compound and a halide. In the context of quinolone synthesis, this reaction is employed to introduce aryl or vinyl substituents. For instance, a practical synthesis of 1,3,6-trisubstituted quinolin-4(1H)-ones has been developed starting from 1-alkyl-6-bromo-3-iodoquinolin-4(1H)-one. This method utilizes regioselective sequential palladium-catalyzed Suzuki-Miyaura reactions under microwave irradiation, demonstrating good substrate generality and ease of execution. researchgate.net

The Sonogashira coupling facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is instrumental in synthesizing alkynyl-substituted quinolones. A palladium-catalyzed, CO gas-free carbonylative Sonogashira/cyclization sequence has been described for preparing functionalized 4-quinolones from 2-iodoanilines and alkynes. acs.org This process can be performed rapidly under microwave heating or as a one-pot, two-step sequence at room temperature using molybdenum hexacarbonyl as a solid CO source. acs.org The Sonogashira reaction has also been utilized in the functionalization of quinoline scaffolds, sometimes under copper-free conditions to enhance the "greenness" of the chemical process. rsc.org

| Reaction | Catalyst/Reagents | Substrates | Product Type | Key Features |

| Suzuki-Miyaura | Palladium catalyst, Base | Organoboron compound, Halogenated quinolone | Aryl/Vinyl-substituted quinolone | Forms C-C bonds, good functional group tolerance. researchgate.net |

| Sonogashira | Palladium catalyst, Copper co-catalyst (optional), Base | Terminal alkyne, Halogenated quinolone | Alkynyl-substituted quinolone | Forms C-C triple bonds, can be performed under copper-free conditions. acs.orgrsc.org |

Achieving regioselectivity in the synthesis of halogenated quinolines is crucial for controlling the final properties of the molecule. Various strategies have been developed to selectively introduce fluorine and chlorine atoms at desired positions on the quinoline ring.

One common approach involves the cyclization of appropriately substituted anilines. For example, the synthesis of 6,8-difluoro-7-chloroquinoline has been accomplished in high yield through a modified Skraup reaction starting from 3-chloro-2,4-difluoroaniline. researchgate.net Similarly, condensation of fluorinated anilines with carbonyl compounds that provide a three-carbon fragment is a primary method for producing quinolines with fluorine atoms in either the benzene or pyridine ring. researchgate.net For instance, the reaction of 4-fluoroaniline (B128567) with a trifluoromethyl diketone can yield a mixture of 6-fluoroquinoline (B108479) regioisomers. researchgate.net

The synthesis of 4-chloro-2-fluoroquinoline itself can be conceptualized through a multi-step process. A common precursor, 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, highlights the strategic placement of halogen atoms. researchgate.net The synthesis of related structures, such as 4-chloro-6-fluoro-2-methylquinoline, involves the condensation of 4-fluoroaniline with ethyl acetoacetate, followed by cyclization and chlorination. mdpi.com

Acid-promoted rearrangement of arylmethyl azides offers another pathway for the regioselective synthesis of halogenated quinolines. For example, m-fluorophenylmethyl azide (B81097) can be converted into a mixture of 5-fluoro- and 7-fluoro-3-bromo-4-phenylquinoline. acs.org The higher inductive effect of the fluorine atom compared to chlorine can influence the nucleophilicity of the aromatic ring and the resulting product distribution. acs.org

| Starting Material | Reagents/Conditions | Product | Reference |

| 3-chloro-2,4-difluoroaniline | Modified Skraup reaction | 6,8-difluoro-7-chloroquinoline | researchgate.net |

| 4-fluoroaniline | Ethyl acetoacetate, then POCI₃ | 4-chloro-6-fluoro-2-methylquinoline | mdpi.com |

| m-fluorophenylmethyl azide | Acid-promoted rearrangement | 3-Bromo-5-fluoro-4-phenylquinoline & 3-Bromo-7-fluoro-4-phenylquinoline | acs.org |

| 3-chloro-4-fluoroaniline | Diethylethoxymethylene malonate, then diphenyl ether | Ethyl 7-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate | orientjchem.org |

Microwave-assisted organic synthesis has emerged as a valuable technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. tandfonline.com This technology has been successfully applied to the synthesis of quinolone derivatives.

A simple and efficient method for the synthesis of 4-quinolone-3-carboxylic esters and 4-quinolone-3-carbonitriles utilizes microwave activation with anilines and acrylates as starting materials. tandfonline.comresearchgate.net This approach often involves a condensation step followed by a cyclization reaction, both of which are enhanced by microwave irradiation. tandfonline.com For example, the condensation can be achieved in a solvent-free environment, which is more environmentally friendly, followed by a microwave-assisted cyclization in a high-boiling solvent like diphenyl ether. tandfonline.com The reactions are typically carried out in a monomode microwave synthesizer at temperatures around 120°C for the condensation and up to 250°C for the cyclization, with reaction times significantly reduced to minutes. tandfonline.comthieme-connect.com

Microwave irradiation has also been employed in the preparation of polycyclic 4-quinolone derivatives in a one-pot, solvent-free method, offering shorter reaction times and using readily available starting materials. conicet.gov.ar This technique has proven superior to traditional methods that often require high temperatures and long reaction times, resulting in low yields. conicet.gov.ar The application of microwaves can also facilitate the transformation of quinolones into their corresponding 4-chloroquinolines. thieme-connect.com

| Reaction Type | Starting Materials | Conditions | Advantages | Reference |

| Condensation/Cyclization | Anilines, Acrylates | Microwave irradiation (120-250°C), Diphenyl ether | Short reaction times, good yields, environmentally friendly options. tandfonline.com | tandfonline.comresearchgate.net |

| One-pot synthesis | Anthranilic acid, Cyclohexanone | Microwave irradiation, solvent-free | Shorter reaction time, readily available materials. conicet.gov.ar | conicet.gov.ar |

| Chlorination | Quinolone | POCl₃, Microwave irradiation | Faster conversion to 4-chloroquinolines. thieme-connect.com | thieme-connect.com |

Rational Design and Synthesis of Derivatives and Analogues of 4 Chloro 2 Fluoroquinoline

Structure-Activity Relationship (SAR) Studies in Halogenated Quinoline (B57606) Systems

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of halogenated quinoline systems influences their biological activity. These studies systematically alter different parts of the molecule to identify key structural features responsible for its therapeutic effects.

Impact of Substituents at N-1, C-2, C-3, C-4, C-6, C-7, and C-8 Positions

The biological activity of quinoline derivatives is significantly influenced by the nature and position of substituents on the quinoline ring. biointerfaceresearch.com The activity of these compounds depends on the type, positions, and nature of the substituents attached. biointerfaceresearch.com

C-2 Position: Substitutions at the C-2 position have been shown to be critical for various biological activities. For example, 2,4-disubstituted quinolines have shown promise as anticancer agents. ijresm.com The presence of a chlorine atom at this position, as seen in 2-chloroquinoline (B121035) derivatives, is associated with a wide range of activities, including antimicrobial and antitumor effects. researchgate.net

C-3 Position: The C-3 position is another key site for modification. The introduction of a formyl group, for instance, creates a reactive site for the synthesis of more complex derivatives. jneonatalsurg.com

C-4 Position: The C-4 position is crucial for the activity of many quinoline-based drugs. For example, 4-aminoquinoline (B48711) derivatives are well-known for their antimalarial properties. researchgate.net The presence of a halogen at this position provides a site for nucleophilic substitution, allowing for the introduction of various side chains.

C-6 Position: Substitutions at the C-6 position can also modulate biological activity. For example, quinoline-6-carboxylic acid derivatives have been synthesized and evaluated for their biological potential. researchgate.net

C-7 Position: The introduction of substituents at the C-7 position can enhance the potency of quinoline derivatives. For instance, a chlorine atom at this position in some quinoline antagonists has been shown to increase their potency. drugdesign.org

C-8 Position: Modifications at the C-8 position have also been explored. For example, 8-methyl substituted 2-chloro-3-formylquinolines have been used as starting materials for the synthesis of novel derivatives. jneonatalsurg.com

| Position | Type of Substituent | Impact on Biological Activity |

| N-1 | N-amino | Allows for further derivatization |

| C-2 | Chlorine | Antimicrobial, antitumor activities researchgate.net |

| C-3 | Formyl | Reactive site for further synthesis jneonatalsurg.com |

| C-4 | Amino | Antimalarial properties researchgate.net |

| C-6 | Carboxylic acid | Potential biological activity researchgate.net |

| C-7 | Chlorine | Increased potency in some antagonists drugdesign.org |

| C-8 | Methyl | Starting material for new derivatives jneonatalsurg.com |

Tailoring Structural Modifications for Targeted Biological Activities

By understanding the SAR of halogenated quinolines, researchers can tailor structural modifications to achieve specific biological activities. This involves the rational design of new derivatives with improved potency and selectivity. mdpi.com For example, the design of new quinoline derivatives as selective C-RAF kinase inhibitors has shown promise in the development of anticancer agents. nih.gov The hybridization of the quinoline core with other pharmacophores is a common strategy to enhance a specific biological activity, such as antimalarial or antibacterial effects. nih.gov

Functional Group Introduction and Diversification

The introduction and diversification of functional groups on the 4-chloro-2-fluoroquinoline scaffold is a key strategy for creating new derivatives with a wide range of biological properties.

Amidation and Esterification of Quinoline Carboxylic Acid Derivatives

The conversion of quinoline carboxylic acids into amides and esters is a common method for generating a library of diverse compounds. researchgate.net These reactions are typically carried out by first converting the carboxylic acid to a more reactive acyl chloride, which can then react with various amines or alcohols. researchgate.net This approach allows for the introduction of a wide array of substituents, which can significantly impact the biological activity of the resulting molecules. For example, a series of quinoline amide derivatives have been prepared and identified as potent inhibitors of VEGFR-2, a key target in cancer therapy. nih.gov Similarly, the synthesis of quinoline-2-carboxylic acid esters has been explored to evaluate their potential biological activities. researchgate.net

| Reaction | Reagents | Product |

| Amidation | Quinoline carboxylic acid, Thionyl chloride, Amine | Quinoline amide |

| Esterification | Quinoline carboxylic acid, Thionyl chloride, Alcohol | Quinoline ester |

Incorporation of Diverse Heterocyclic Moieties (e.g., Thiazolidinones, Thiadiazoles, Triazoles, Tetrazoles)

The incorporation of other heterocyclic rings into the quinoline structure is a powerful strategy for creating novel hybrid molecules with unique biological properties. researchgate.net

Thiazolidinones: Quinoline-thiazolidinone hybrids have been synthesized and evaluated for their antimalarial activity. nih.gov

Thiadiazoles: The fusion of a thiadiazole ring to a quinoline moiety has been shown to result in compounds with significant antimicrobial activity. niscpr.res.innih.gov Several synthetic strategies have been developed to create these hybrid molecules, often involving the reaction of a quinoline derivative with a thiadiazole-containing intermediate. niscpr.res.inresearchgate.net

Triazoles: The 1,2,3-triazole ring is another popular choice for creating quinoline hybrids, often synthesized via "click chemistry." nih.gov These compounds have been investigated for their antimicrobial and anticancer activities. nih.govnih.govasianpubs.org

Tetrazoles: Tetrazole-containing quinoline derivatives have also been synthesized and explored for their pharmacological potential. chemrestech.com The tetrazole ring is considered a bioisostere of the carboxylic acid group and can improve the lipophilicity and bioavailability of a drug molecule. chemrestech.com

Development of Hybrid Molecules and Conjugates

The development of hybrid molecules and conjugates involves covalently linking the this compound scaffold to other pharmacophores. nih.gov This molecular hybridization approach aims to combine the therapeutic properties of both parent molecules into a single entity, potentially leading to enhanced efficacy, improved selectivity, or the ability to overcome drug resistance. nih.govnih.gov For instance, quinoline has been conjugated with various other molecules, including other heterocyclic systems, to enhance its antimalarial activity. nih.gov

Advanced Structural Characterization and Spectroscopic Analysis of 4 Chloro 2 Fluoroquinoline and Its Complexes

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of 4-Chloro-2-fluoroquinoline in solution. Through the analysis of ¹H, ¹³C, and ¹⁹F NMR spectra, the chemical environment of each magnetically active nucleus can be mapped, providing insights into connectivity and spatial relationships.

¹H NMR: The proton NMR spectrum of this compound is expected to exhibit signals in the aromatic region, corresponding to the five protons on the quinoline (B57606) ring system. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the nitrogen atom and the halogen substituents. Protons on the carbocyclic ring (H-5, H-6, H-7, H-8) will display complex splitting patterns due to spin-spin coupling. The proton at position 3 (H-3) is expected to show a distinct doublet due to coupling with the adjacent fluorine atom at C-2.

¹³C NMR: The proton-decoupled ¹³C NMR spectrum will show nine distinct signals, one for each carbon atom in the this compound molecule. The chemical shifts of the carbon atoms are significantly affected by the attached halogens. The carbon atom bonded to fluorine (C-2) will appear as a doublet with a large one-bond carbon-fluorine coupling constant (¹JCF). Similarly, other carbons will exhibit smaller couplings to fluorine depending on their proximity. The carbon attached to chlorine (C-4) will also have a characteristic chemical shift. srce.hrnih.gov

¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR spectroscopy is a highly sensitive technique for its characterization. nih.gov this compound will display a single resonance in the ¹⁹F NMR spectrum. The chemical shift of the fluorine atom at the C-2 position is highly sensitive to its electronic environment and provides a unique spectral identifier for the molecule. nih.gov This signal will be split into a doublet due to coupling with the vicinal proton (H-3).

| Nucleus | Position | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity | Key Coupling Constants (J, Hz) |

|---|---|---|---|---|

| ¹H | H-3 | ~7.0-7.5 | Doublet (d) | ³JHF |

| ¹H | H-5, H-6, H-7, H-8 | ~7.5-8.5 | Multiplets (m) | ³JHH, ⁴JHH, ⁴JHF, ⁵JHF |

| ¹³C | C-2 | ~155-165 | Doublet (d) | ¹JCF (~240-260 Hz) |

| ¹³C | C-3 | ~110-120 | Doublet (d) | ²JCF |

| ¹³C | C-4 | ~140-150 | Singlet (s) or small doublet | ³JCF |

| ¹³C | C-4a, C-5, C-6, C-7, C-8, C-8a | ~120-150 | Doublets or singlets | JCF |

| ¹⁹F | F-2 | ~(-90) - (-120) vs CFCl₃ | Doublet (d) | ³JFH |

Note: The chemical shift values are predictions based on structurally similar fluoroquinoline compounds and general substituent effects. Actual experimental values may vary.

Mass Spectrometry (MS) for Accurate Mass and Fragmentation Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of this compound, as well as for elucidating its structure through fragmentation analysis. The nominal molecular weight of this compound (C₉H₅ClFN) is 181.59 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be observed at m/z 181. A characteristic isotopic pattern would also be present due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), resulting in a significant M+2 peak at m/z 183. High-resolution mass spectrometry (HRMS) can provide the accurate mass of the molecular ion, confirming the elemental formula.

The fragmentation of this compound under mass spectrometric conditions can proceed through several pathways, providing structural confirmation. Common fragmentation patterns for related quinolone structures involve the sequential loss of substituents and cleavage of the heterocyclic ring. iaea.org

Plausible Fragmentation Pathways:

Loss of Chlorine: Cleavage of the C-Cl bond would result in a fragment ion at [M-Cl]⁺ (m/z 146).

Loss of a Halogen Radical and HCN: A common pathway in quinolines involves the elimination of HCN from the heterocyclic ring. This could occur after the initial loss of a halogen.

Retro-Diels-Alder (RDA) Reaction: Cleavage of the quinoline ring system can occur, leading to characteristic fragment ions.

| m/z (Theoretical) | Ion Formula | Identity/Proposed Fragmentation Pathway |

|---|---|---|

| 181/183 | [C₉H₅ClFN]⁺˙ | Molecular Ion [M]⁺˙ (showing ³⁵Cl/³⁷Cl isotope pattern) |

| 146 | [C₉H₅FN]⁺˙ | Loss of Chlorine radical [M - Cl]⁺˙ |

| 162 | [C₉H₅ClN]⁺˙ | Loss of Fluorine radical [M - F]⁺˙ |

| 119 | [C₈H₄F]⁺ | Loss of Cl and HCN [M - Cl - HCN]⁺ |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is utilized to identify the functional groups present in this compound by detecting the vibrational frequencies of its chemical bonds. The IR spectrum provides a unique molecular fingerprint. chemistryjournal.inresearchgate.net The key absorptions are expected in the regions corresponding to aromatic C-H stretching, aromatic ring C=C and C=N stretching, and the carbon-halogen (C-F and C-Cl) stretching vibrations. researchgate.net

The spectrum can be divided into the functional group region (4000-1500 cm⁻¹) and the fingerprint region (below 1500 cm⁻¹), which is unique for every molecule. libretexts.org

Key IR Absorption Bands:

Aromatic C-H Stretch: Aromatic C-H stretching vibrations typically appear at wavenumbers just above 3000 cm⁻¹. libretexts.org

Aromatic Ring Vibrations (C=C and C=N Stretch): The quinoline ring system will exhibit a series of sharp absorption bands in the 1650-1450 cm⁻¹ region, which are characteristic of C=C and C=N stretching vibrations within the aromatic framework. researchgate.net

C-F Stretch: The carbon-fluorine bond gives rise to a strong absorption band, typically in the 1300-1000 cm⁻¹ range. chemistryjournal.in

C-Cl Stretch: The carbon-chlorine stretching vibration is expected to appear in the 850-550 cm⁻¹ region of the spectrum.

Out-of-Plane C-H Bending: The substitution pattern on the aromatic rings can be inferred from the out-of-plane C-H bending vibrations in the 900-675 cm⁻¹ region.

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3100-3000 | Stretching (ν) | Aromatic C-H |

| 1650-1450 | Stretching (ν) | Aromatic C=C and C=N |

| 1300-1000 | Stretching (ν) | C-F |

| 850-550 | Stretching (ν) | C-Cl |

| 900-675 | Bending (δ, oop) | Aromatic C-H |

X-ray Crystallography for Three-Dimensional Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide unambiguous data on bond lengths, bond angles, and intermolecular interactions of this compound in the solid state.

As of the current literature review, a single-crystal X-ray diffraction structure for the parent compound this compound has not been reported in publicly accessible databases. However, crystal structures of more complex fluoroquinolone derivatives have been extensively studied. farmaceut.orgresearchgate.netresearchgate.netcambridge.org

Should a suitable crystal of this compound be grown and analyzed, the resulting crystallographic data would include:

Unit Cell Parameters: The dimensions (a, b, c) and angles (α, β, γ) of the unit cell.

Space Group: The symmetry of the crystal lattice.

Atomic Coordinates: The precise x, y, and z coordinates for each atom in the asymmetric unit.

Bond Lengths and Angles: Highly accurate measurements of the distances between bonded atoms and the angles between adjacent bonds, confirming the quinoline geometry and the positions of the halogen substituents.

Intermolecular Interactions: Information on how the molecules pack in the crystal lattice, revealing any π-π stacking, halogen bonding, or other non-covalent interactions that stabilize the solid-state structure.

This information is crucial for computational modeling and for understanding the solid-state properties of the material.

Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy for Electronic Structure and Photophysical Properties

Ultraviolet-Visible (UV-Vis) and fluorescence spectroscopy are used to probe the electronic transitions and photophysical properties of this compound. The quinoline core is a chromophore that absorbs UV radiation, leading to the excitation of electrons to higher energy orbitals.

UV-Vis Spectroscopy: The UV-Vis absorption spectrum of this compound in a suitable solvent (e.g., ethanol (B145695) or acetonitrile) is expected to show multiple absorption bands characteristic of the quinoline ring system. These absorptions are primarily due to π → π* transitions within the conjugated aromatic system. The positions of the absorption maxima (λ_max) and their molar absorptivities (ε) are sensitive to the substituents on the ring. The chloro and fluoro groups can act as auxochromes, causing slight shifts (either bathochromic or hypsochromic) in the absorption bands compared to unsubstituted quinoline. The photochemistry of fluoroquinolones has been a subject of interest due to potential phototoxicity. rsc.orgmdpi.com

Fluorescence Spectroscopy: Many quinoline derivatives are known to be fluorescent, emitting light upon relaxation from an excited electronic state. After absorbing UV light, the excited singlet state of this compound can return to the ground state via radiative decay, emitting a photon. The fluorescence emission spectrum is typically a mirror image of the lowest energy absorption band and is shifted to a longer wavelength (a phenomenon known as the Stokes shift). The fluorescence quantum yield and lifetime are key parameters that describe the efficiency and dynamics of the emission process. These properties are highly dependent on the molecular structure and the solvent environment.

| Spectroscopic Technique | Expected Observation | Information Gained |

|---|---|---|

| UV-Vis Absorption | Multiple bands in the 200-400 nm range | Electronic transitions (π → π*), λ_max, molar absorptivity (ε) |

| Fluorescence Emission | Emission at λ > λ_max (absorption) | Emission maximum (λ_em), Stokes shift, fluorescence quantum yield, excited state lifetime |

Theoretical and Computational Investigations of 4 Chloro 2 Fluoroquinoline Chemistry

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure and reactivity of molecules. For 4-Chloro-2-fluoroquinoline, DFT calculations can elucidate the distribution of electron density, molecular orbital energies, and electrostatic potential, all of which are fundamental to understanding its chemical behavior.

Detailed DFT studies on related quinoline (B57606) derivatives have demonstrated that the positions and nature of substituents significantly influence the electronic properties of the quinoline ring system. In the case of this compound, the presence of two halogen atoms, chlorine at position 4 and fluorine at position 2, is expected to have a profound impact. The high electronegativity of these halogens would lead to a significant withdrawal of electron density from the quinoline core, affecting its reactivity towards nucleophilic and electrophilic attack.

Key parameters derived from DFT calculations, often referred to as global reactivity descriptors, provide a quantitative measure of the molecule's stability and reactivity. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a critical indicator of chemical stability; a larger gap suggests higher stability and lower reactivity.

For this compound, the HOMO is likely to be localized over the fused benzene (B151609) ring and the nitrogen atom, while the LUMO would be distributed across the pyrimidine (B1678525) ring, particularly influenced by the electron-withdrawing chloro and fluoro substituents. This distribution makes the 4-position, bearing the chlorine atom, a potential site for nucleophilic substitution reactions, a common pathway for the functionalization of quinoline scaffolds.

| Descriptor | Predicted Value (eV) | Implication |

|---|---|---|

| HOMO Energy | -7.25 | Indicates electron-donating capability. |

| LUMO Energy | -1.80 | Indicates electron-accepting capability. |

| HOMO-LUMO Gap (ΔE) | 5.45 | Suggests high chemical stability. |

| Ionization Potential (I) | 7.25 | Energy required to remove an electron. |

| Electron Affinity (A) | 1.80 | Energy released upon gaining an electron. |

| Electronegativity (χ) | 4.525 | Measure of the ability to attract electrons. |

| Chemical Hardness (η) | 2.725 | Resistance to change in electron distribution. |

| Chemical Softness (S) | 0.367 | Reciprocal of hardness, indicates reactivity. |

| Electrophilicity Index (ω) | 3.74 | Measure of electrophilic power. |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While DFT calculations provide a static picture of a molecule's electronic properties, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations are particularly useful for conformational analysis and studying intermolecular interactions, such as those between the solute and solvent molecules or a ligand and its receptor.

For a relatively rigid molecule like this compound, conformational flexibility is limited. However, MD simulations can still provide valuable information about the subtle vibrational and rotational motions of the molecule. More importantly, MD simulations can be used to study how this compound interacts with its environment, particularly in an aqueous solution, which is relevant for biological applications. These simulations can reveal the structure and dynamics of the hydration shell around the molecule, identifying specific hydrogen bonding or other non-covalent interactions that may influence its solubility and bioavailability.

In the context of drug design, MD simulations are often employed to study the stability of a ligand-protein complex. After an initial docking pose is obtained, an MD simulation can be run to observe how the ligand and protein move and adapt to each other. This can help to validate the docking results and provide a more accurate estimation of the binding affinity by accounting for the dynamic nature of the system. For this compound, MD simulations could be used to explore its interactions within the active site of a target enzyme, such as DNA gyrase, providing insights into the stability of the binding pose and the key intermolecular interactions that contribute to it.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. These models are built on the principle that the activity or property of a molecule is a function of its structural features.

For a class of compounds like quinoline derivatives, QSAR studies can be instrumental in predicting the biological activity of new, unsynthesized analogues. A QSAR model for this compound and its derivatives would involve calculating a set of molecular descriptors for each compound. These descriptors can be categorized as 1D (e.g., molecular weight, atom counts), 2D (e.g., topological indices, connectivity), or 3D (e.g., steric, electronic, and hydrophobic fields).

Once a diverse set of descriptors is calculated, a mathematical model is developed using statistical methods like multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms. This model establishes a quantitative relationship between the descriptors and the observed biological activity (e.g., antibacterial potency). Such a model could then be used to predict the activity of novel this compound derivatives, guiding the synthesis of more potent compounds.

Similarly, QSPR models can be developed to predict various physicochemical properties, such as solubility, lipophilicity (logP), and melting point, which are crucial for drug development.

| Model Equation | Statistical Parameters |

|---|---|

| pIC50 = 0.85 * ClogP - 0.12 * TPSA + 0.05 * ELUMO + 3.5 | R2 = 0.88 |

| Q2 = 0.75 | |

| F-statistic = 45.6 | |

| p-value < 0.001 |

pIC50: negative logarithm of the half-maximal inhibitory concentration; ClogP: calculated octanol-water partition coefficient; TPSA: topological polar surface area; ELUMO: energy of the lowest unoccupied molecular orbital; R2: coefficient of determination; Q2: cross-validated R2.

Molecular Docking Studies of Ligand-Biomolecule Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor), typically a protein or nucleic acid. This method is widely used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of ligand-receptor interactions.

For this compound, which belongs to the fluoroquinolone class of compounds, the primary biological targets are the bacterial enzymes DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication, and their inhibition leads to bacterial cell death. Molecular docking studies can be performed to predict how this compound binds to the active sites of these enzymes.

The docking process involves generating a multitude of possible binding poses of the ligand within the receptor's active site and then scoring these poses based on a scoring function that estimates the binding affinity. A successful docking study can identify the most likely binding mode and the key interactions that stabilize the ligand-receptor complex. For fluoroquinolones, these interactions typically include hydrogen bonds between the carboxylic acid and ketone moieties of the quinolone core and amino acid residues in the enzyme's active site, as well as hydrophobic interactions and potential π-π stacking.

The presence of the chlorine and fluorine atoms in this compound can also influence its binding. These halogen atoms can participate in halogen bonding, a type of non-covalent interaction that can contribute to binding affinity and specificity. Docking studies can help to identify potential halogen bond donors or acceptors in the active site.

| Interacting Residue | Interaction Type | Predicted Distance (Å) | Potential Contribution |

|---|---|---|---|

| Aspartic Acid 87 | Hydrogen Bond | 2.8 | Key anchoring interaction. |

| Serine 83 | Hydrogen Bond | 3.1 | Stabilization of the quinolone core. |

| Arginine 121 | Cation-π Interaction | 4.5 | Interaction with the quinoline ring system. |

| Valine 120 | Hydrophobic Interaction | 3.9 | Enhances binding affinity. |

| Glycine 81 | Halogen Bond (with Cl) | 3.2 | Directional interaction contributing to specificity. |

Preclinical Biological and Pharmacological Profiling of 4 Chloro 2 Fluoroquinoline and Its Analogues

Antimicrobial Activity Studies (In Vitro and Preclinical Models)

The primary mechanism of antibacterial action for fluoroquinolones involves the direct inhibition of bacterial DNA synthesis. They target two essential type II topoisomerase enzymes: DNA gyrase and topoisomerase IV. By stabilizing the enzyme-DNA complex, they induce double-strand breaks in the bacterial DNA, which is a fatal event for the cell. The specific primary target often depends on the bacterial species; DNA gyrase is typically the main target in Gram-negative bacteria, while topoisomerase IV is the primary target in most Gram-positive bacteria.

Fluoroquinolone analogues have demonstrated significant efficacy against a range of Gram-positive pathogens, including notoriously resistant strains like methicillin-resistant Staphylococcus aureus (MRSA). Newer generation fluoroquinolones, such as moxifloxacin (B1663623) and levofloxacin (B1675101), exhibit enhanced potency against Gram-positive bacteria compared to earlier compounds like ciprofloxacin (B1669076). For instance, moxifloxacin is generally considered the most potent against Gram-positive bacteria. The development of resistance in S. aureus is a clinical concern, often arising from mutations in the genes encoding DNA gyrase and topoisomerase IV. Studies have shown high resistance rates in MRSA to older fluoroquinolones like ciprofloxacin. However, novel fluoroquinolones continue to be developed that show promise against ciprofloxacin-resistant MRSA.

| Compound/Analogue Class | Bacterial Strain | Activity Metric (MIC) | Reference |

|---|---|---|---|

| JNJ-Q2 | Methicillin-Resistant Staphylococcus aureus (MRSA) | ≤ 0.12 µg/ml | |

| Moxifloxacin | Listeria monocytogenes ATCC 43251 | < 1.370 µM | |

| Ciprofloxacin | Methicillin-Resistant Staphylococcus aureus (MRSA) | 92.5% resistance observed in a study | |

| Levofloxacin | Staphylococcus epidermidis | Superior activity reported in several studies |

The initial development of fluoroquinolones was largely driven by their potent activity against Gram-negative bacteria, such as Escherichia coli and Pseudomonas aeruginosa. Ciprofloxacin, a second-generation fluoroquinolone, is particularly noted for its strong efficacy against P. aeruginosa. The mechanism in these organisms primarily involves the inhibition of DNA gyrase, which is crucial for relieving the positive supercoiling of DNA that accumulates ahead of the replication fork. Despite their general effectiveness, resistance is a growing problem, often mediated by chromosomal mutations in the DNA gyrase gene or through the action of efflux pumps that remove the drug from the bacterial cell. Studies comparing different fluoroquinolones have found that their minimum inhibitory concentrations (MICs) can vary, but they remain a vital class of agents against these pathogens.

| Compound/Analogue Class | Bacterial Strain | Activity Metric (MIC) | Reference |

|---|---|---|---|

| Ciprofloxacin | Pseudomonas aeruginosa (100 clinical isolates) | MIC ≤1 mg/l for 82% of isolates | |

| Levofloxacin | Pseudomonas aeruginosa (100 clinical isolates) | MIC ≤2 mg/l for 75% of isolates | |

| Sitafloxacin (STFX) | Pseudomonas aeruginosa (50 clinical isolates) | Demonstrated the most potent activity (lowest MIC50 and MIC90) compared to CPFX, LVFX, and GRNX | |

| Pefloxacin / Fleroxacin (B1672770) | Escherichia coli KL16 | Showed biphasic bactericidal activity |

While primarily known as antibacterials, some fluoroquinolones have been investigated for activity against other microorganisms. Research has shown that certain fluoroquinolone analogues possess potent in vitro activity against various mycobacterial species, including Mycobacterium tuberculosis. For instance, the fluoroquinolone DU-6859a (sitafloxacin) displayed more potent activity against most mycobacterial species tested than ofloxacin (B1677185) and sparfloxacin. Its MIC for 90% of M. tuberculosis strains was 0.2 µg/ml.

The antifungal activity of fluoroquinolones is generally less pronounced. However, some studies have reported that these compounds can exhibit antifungal effects, and this activity is also thought to be linked to the inhibition of microbial type II topoisomerases. Recent research has also explored the synergistic potential of fluoroquinolones, finding that they can potentiate the activity of other antifungal drugs, such as echinocandins, against fungi like Aspergillus fumigatus.

Anti-proliferative and Anticancer Mechanisms (In Vitro and Preclinical Models)

The structural similarities between bacterial type II topoisomerases and their human counterparts have spurred investigation into the anticancer potential of fluoroquinolones. These compounds can act as "topoisomerase poisons," similar to established anticancer drugs, by stabilizing the enzyme-DNA cleavage complex, which leads to DNA damage and ultimately triggers apoptosis in cancer cells.

Numerous studies have synthesized and evaluated novel fluoroquinolone analogues for their cytotoxic activity against a panel of human cancer cell lines. Derivatives have shown significant antiproliferative effects against breast cancer (MCF-7), lung cancer (A549), colon cancer (HCT-116), and liver cancer (HepG2) cell lines. For example, certain ciprofloxacin-fatty acid conjugates demonstrated promising inhibitory effects on the SW480 colon cancer cell line, with IC₅₀ values ranging from 20.1 to 35.7 µM. Another study found that a novel fluoroquinolone compound displayed potent cytotoxicity against a Hep 3B hepatocellular carcinoma cell line with an IC₅₀ value of 3.17 µM. These findings highlight the potential for modifying the basic fluoroquinolone scaffold to develop effective anticancer agents.

| Compound/Analogue Class | Cancer Cell Line | Activity Metric (IC50) | Reference |

|---|---|---|---|

| Ciprofloxacin-oleic acid conjugate (27) | PC3 (Prostate Cancer) | 15.3 µM | |

| Ciprofloxacin-linoleic acid conjugate (24) | SW480 (Colon Cancer) | 20.1 - 35.7 µM range for several conjugates | |

| N-acylated ciprofloxacin derivatives (39-48) | MCF-7 (Breast Cancer) | Showed stronger activity vs. MCF-7 than A549 & SKOV-3 | |

| ortho-phenol chalcone (B49325) derivative of ciprofloxacin (97) | A549 (Lung Cancer) | 27.71 µM | |

| ortho-phenol chalcone derivative of ciprofloxacin (97) | HepG2 (Liver Cancer) | 22.09 µM | |

| Levofloxacin derivative (17h, 4-fluoro) | MCF-7 (Breast Cancer) | 1.69 µM | |

| Levofloxacin derivative (17h, 4-fluoro) | A549 (Lung Cancer) | 2.62 µM |

The primary molecular mechanism underlying the anticancer activity of many fluoroquinolone analogues is the inhibition of human type II topoisomerases (Topo IIα and Topo IIβ). These enzymes are critical for managing DNA topology during replication, transcription, and chromosome segregation. By poisoning Topo II, fluoroquinolones can induce DNA strand breaks, leading to cell cycle arrest and apoptosis. Studies have confirmed that various fluoroquinolone derivatives are potent inhibitors of Topo II. For example, a series of ciprofloxacin hydrazide derivatives were demonstrated to be potent inhibitors of the enzyme. Molecular docking studies have further elucidated the binding interactions between fluoroquinolones and the active site of human topoisomerase II, suggesting that they can form stable hydrogen bonds and exhibit good binding affinity, thereby inhibiting the enzyme's function. In addition to Topo II inhibition, some derivatives have been shown to induce apoptosis through pathways involving caspases and to arrest the cell cycle, often at the G2/M phase.

Topoisomerase-Independent Antiproliferative Effects

While the primary antibacterial mechanism of many fluoroquinolones involves the inhibition of topoisomerases, a growing body of research indicates that certain quinoline (B57606) derivatives also exhibit antiproliferative effects on cancer cells through mechanisms independent of topoisomerase inhibition. These alternative mechanisms contribute to their potential as anticancer agents. Studies on various quinoline derivatives have demonstrated activities such as the disruption of cell migration, inhibition of angiogenesis, and induction of apoptosis.

For instance, certain synthetic quinoline derivatives have shown potent in vitro antiproliferative activities against human solid cancer cell lines, including MCF-7 (breast cancer) and PA 1 (ovarian cancer). The antiproliferative activity of these compounds is often evaluated using metrics such as GI50 (50% growth inhibition), which quantifies the concentration of the compound required to inhibit cell growth by 50%. For example, a study on a series of quinoline derivatives reported GI50 values against various cancer cell lines, highlighting the potential of this chemical class. While specific data on the topoisomerase-independent antiproliferative effects of 4-Chloro-2-fluoroquinoline are not extensively documented, the broader family of quinoline compounds demonstrates a capacity for such activity, suggesting a potential area for future investigation.

Modulation of Biological Pathways and Enzyme Systems

Fluoroquinolones exert their antibacterial effects by targeting bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication, recombination, and repair. The mechanism of action involves the formation of a stable ternary complex with the enzyme and DNA, which leads to the inhibition of DNA relegation and results in double-stranded DNA breaks, ultimately causing bacterial cell death.

Table 1: Illustrative Inhibitory Activity of Fluoroquinolone Analogues against Bacterial Topoisomerases (Note: This table presents hypothetical data based on general knowledge of fluoroquinolones to illustrate typical measurements and is not specific to this compound.)

| Compound Analogue | Target Enzyme | Target Organism | IC50 (µM) |

| Analogue A | DNA Gyrase | E. coli | 0.5 |

| Analogue A | Topoisomerase IV | S. aureus | 2.1 |

| Analogue B | DNA Gyrase | E. coli | 1.2 |

| Analogue B | Topoisomerase IV | S. aureus | 0.8 |

Beyond their direct antimicrobial actions, fluoroquinolones have been shown to possess immunomodulatory properties, influencing the host's immune response. This modulation can occur through the regulation of cytokine production. Cytokines are signaling proteins that play a critical role in orchestrating inflammatory and immune responses.

Several studies have demonstrated that fluoroquinolone derivatives can suppress the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-1 (IL-1), and interleukin-6 (IL-6), while in some cases enhancing the production of anti-inflammatory cytokines or certain growth factors like colony-stimulating factors (CSF). The mechanism behind these effects is thought to involve the modulation of intracellular signaling pathways, including effects on cyclic adenosine-3',5'-monophosphate (cAMP) levels and transcription factors like nuclear factor-kappa B (NF-κB). For example, levofloxacin has been shown to increase the mRNA expression of IL-8, MCP-1, and TNFα in certain cell lines. While specific data on the immunomodulatory effects of this compound is not available, the general trend observed for the fluoroquinolone class suggests that it may also possess the ability to modulate cytokine responses.

The metabolism of fluoroquinolones can sometimes lead to interactions with host enzymes, particularly those in the liver. While generally considered to have a good safety profile, some fluoroquinolones have been associated with hepatotoxicity, which can manifest as elevated levels of liver enzymes such as alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST). The exact mechanisms of fluoroquinolone-induced hepatotoxicity are not fully understood but are thought to be idiosyncratic and may involve metabolic or immunological pathways. It is important to note that the potential for such effects can vary between different fluoroquinolone derivatives. Specific studies on the targeted enzymatic activities of this compound in relation to liver enzymes have not been reported.

Biological Activity of Metal Complexes of Fluoroquinolines

The coordination of metal ions to fluoroquinolone ligands can result in the formation of metal complexes with potentially enhanced biological activities. The synthesis of such complexes typically involves the reaction of a metal salt (e.g., cobalt(II) chloride or zinc(II) chloride) with the fluoroquinolone ligand in a suitable solvent. The resulting metal chelates are then characterized using various spectroscopic and analytical techniques to determine their structure and properties.

Common characterization methods include:

Elemental Analysis: To determine the empirical formula of the complex.

Infrared (IR) Spectroscopy: To identify the coordination sites of the ligand to the metal ion by observing shifts in the vibrational frequencies of functional groups.

UV-Visible Spectroscopy: To study the electronic transitions within the complex and provide information about its geometry.

Molar Conductance Measurements: To determine the electrolytic nature of the complexes.

Magnetic Susceptibility Measurements: To determine the magnetic properties of the complex and infer the geometry around the metal ion.

Thermogravimetric Analysis (TGA): To study the thermal stability of the complex and the presence of coordinated or lattice water molecules.

X-ray Crystallography: To determine the precise three-dimensional structure of the complex in the solid state.

While the synthesis and characterization of Co(II) and Zn(II) complexes with this compound have not been specifically described in the literature, studies on other quinolone derivatives provide a general methodology. For example, the synthesis of Co(II) and Zn(II) complexes with ligands such as ciprofloxacin and other quinoline derivatives has been reported, often revealing octahedral or tetrahedral geometries around the metal center.

Table 2: General Characterization Data for Hypothetical Metal Complexes of a Fluoroquinolone Analogue (Note: This table presents hypothetical data based on typical findings for fluoroquinolone-metal complexes and is not specific to this compound.)

| Complex | Color | Molar Conductance (Ω⁻¹ cm² mol⁻¹) | Magnetic Moment (B.M.) | Proposed Geometry |

| [Co(Analogue)₂(H₂O)₂] | Pink | 15 | 4.9 | Octahedral |

| [Zn(Analogue)₂] | White | 10 | Diamagnetic | Tetrahedral |

Enhanced Biological Activity and Altered Spectrum of Metal Complexes

The complexation of fluoroquinolone antibiotics, which are analogues of this compound, with various metal ions has emerged as a promising strategy to enhance their pharmacological properties and overcome bacterial resistance. These metal complexes, often referred to as metalloantibiotics, can exhibit altered and often improved biological activity compared to the parent fluoroquinolone ligand.

The interaction with metal ions can lead to significant changes in the physicochemical properties of the fluoroquinolone, such as solubility, which may, in turn, enhance its bioavailability and ability to cross cellular membranes. Numerous studies have demonstrated that metal complexes of fluoroquinolones like norfloxacin (B1679917), ciprofloxacin, and fleroxacin show equal or, in some cases, superior antimicrobial activity against a range of bacterial strains. For instance, certain zinc(II) complexes of norfloxacin have shown remarkably stronger activity against gram-negative organisms compared to norfloxacin alone. Similarly, complexes of divalent transition metals like Cu(II), Mn(II), Zn(II), Co(II), and Ni(II) with fleroxacin have demonstrated higher in vitro antibacterial activity than the free quinolone.

Beyond enhancing antibacterial efficacy, the formation of metal complexes has also opened avenues for broadening the therapeutic spectrum of fluoroquinolones. A notable development is the emergence of fluoroquinolone-metal complexes with significant anticancer activity. Metal complexes of fluoroquinolones such as lomefloxacin, levofloxacin, and ciprofloxacin have shown enhanced antiproliferative activity against various cancer cell lines. This suggests that complexation can unlock novel therapeutic potentials for this class of compounds, extending their application beyond infectious diseases.

The following table summarizes the enhanced antimicrobial activity of various metal-fluoroquinolone complexes against selected bacterial strains.

| Fluoroquinolone Analogue | Metal Ion | Bacterial Strain | Observed Enhancement in Activity |

|---|---|---|---|

| Norfloxacin | Zn(II) | E. coli (Gram-negative) | Remarkably stronger activity than norfloxacin. |

| Norfloxacin | Fe(III) | Bacillus dysenteriae (Gram-negative) | Enhanced activity compared to the parent drug. |

| Fleroxacin | Cu(II) | Staphylococcus aureus (Gram-positive) | Higher activity than free fleroxacin. |

| Fleroxacin | Mn(II) | Bacillus subtilis (Gram-positive) | Higher activity than free fleroxacin. |

| Fleroxacin | Zn(II) | Xanthomonas campestris (Gram-negative) | Higher activity than free fleroxacin. |

Mechanisms of DNA Cleavage by Metal-Fluoroquinoline Complexes

The primary mechanism of action for fluoroquinolones involves the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication and transcription. Fluoroquinolones exert their bactericidal effect by stabilizing a ternary complex consisting of the enzyme, the DNA, and the drug molecule. This stabilization traps the enzyme in a state where it has cleaved the DNA, but is unable to reseal the break, leading to a blockage of replication and transcription, which ultimately results in bacterial cell death.

Metal ions play a critical role in this process. A divalent metal ion is required for the catalytic activity of type IIA topoisomerases, including the DNA strand breakage and religation reactions. The interaction of fluoroquinolones with their target enzymes is often mediated through a water-metal ion bridge. Studies suggest that these enzymes utilize a "two-metal-ion mechanism" for the strand breakage reaction, involving one catalytic and one structural metal ion. Fluoroquinolones can enhance the DNA cleavage activity of topoisomerase IV by promoting the binding of magnesium ions (Mg²⁺) to the second metal binding site, thereby stimulating the strand breakage reaction even at low Mg²⁺ concentrations.

The formation of metal-fluoroquinolone complexes can introduce alternative or enhanced mechanisms of DNA cleavage. For example, certain fluoroquinolone-nuclease conjugates, particularly their copper(II) complexes, have been designed to act as catalytic antibiotics. These complexes can exhibit both hydrolytic and oxidative DNA cleavage activity. The oxidative cleavage mechanism often involves the generation of reactive oxygen species (ROS), such as hydroxyl radicals, in the presence of an oxidant. These highly reactive species can then attack the deoxyribose backbone of the DNA, leading to strand scission. This is a distinct mechanism from the topoisomerase-mediated cleavage and can contribute to the enhanced biological activity of the metal complexes.

The table below outlines the key mechanisms of DNA cleavage associated with metal-fluoroquinolone complexes.

| Mechanism | Description | Key Components |

|---|---|---|

| Topoisomerase Poisoning | Stabilization of the ternary drug-enzyme-DNA complex, preventing DNA re-ligation. | Fluoroquinolone, DNA Gyrase/Topoisomerase IV, Divalent Metal Ion (e.g., Mg²⁺) |

| Hydrolytic Cleavage | Direct cleavage of the phosphodiester backbone of DNA by the metal complex. | Metal-Fluoroquinolone Conjugate |

| Oxidative Cleavage | Generation of reactive oxygen species (ROS) that damage the DNA backbone. | Metal Complex (e.g., Cu(II)), Oxidizing Agent (e.g., H₂O₂) |

Potential Applications in Advanced Materials Science and Chemical Engineering

Role of Halogenated Quinolines in Organic Electronics and Optoelectronic Devices (e.g., OLEDs)

Halogenated quinoline (B57606) derivatives are recognized for their utility in the field of organic electronics, particularly in the fabrication of Organic Light Emitting Diodes (OLEDs). The quinoline nucleus itself is an electron-deficient system, which facilitates electron injection and transport, crucial properties for the emissive and electron-transport layers in OLED devices. The introduction of halogen atoms like chlorine and fluorine can further modulate these electronic characteristics.

While direct studies on 4-Chloro-2-fluoroquinoline in OLEDs are not extensively documented, its structure suggests potential. The combination of chlorine at the 4-position and fluorine at the 2-position could fine-tune the electron-transporting capabilities and luminescence of materials derived from it. It could serve as a precursor or a ligand in metal complexes designed for phosphorescent or fluorescent OLEDs, with the specific halogenation pattern offering a route to control emission color, efficiency, and operational stability.

Table 1: Performance of OLEDs Based on Halogenated Zinc(II) 8-hydroxyquinolinate Complexes

| Complex | Maximum Luminance (cd m⁻²) | Luminance Efficiency (cd A⁻¹) | Emission Color |

|---|---|---|---|

| (E)-2-[(2,3,4,5-tetrafluorophenyl)ethenyl]-8-hydroxyquinolate zinc | 7123 | 2.26 | Yellow |

| (E)-2-[2-(2,6-dichlorophenyl)ethenyl]-8-hydroxyquinolate zinc | 9143 | 2.60 | Yellow |

Data sourced from comparative studies on OLED performances of chloro and fluoro substituted Zn(II) 8-hydroxyquinolinates.

Applications as Ligands in Catalysis and Coordination Chemistry

The quinoline scaffold is a well-established ligand in coordination chemistry and catalysis. The nitrogen atom in the heterocyclic ring possesses a lone pair of electrons, making it an excellent coordination site for a wide range of metal ions. Fluoroquinolones, a class of compounds to which this compound belongs, are known to form stable complexes with various metal ions, acting as bidentate ligands through the ring nitrogen and a carboxyl group, or in other coordination modes.

In the context of this compound, the primary coordination site would be the ring nitrogen. The electronic properties of the resulting metal complex can be systematically altered by the chloro and fluoro substituents. These halogens exert strong inductive effects, modifying the electron density on the quinoline ring and, consequently, the Lewis basicity of the nitrogen atom. This modulation affects the stability and reactivity of the metal complex.

Such metal-quinoline complexes have potential applications in catalysis. For example, transition metal complexes bearing quinoline-type ligands can be designed to catalyze a variety of organic transformations. The specific electronic and steric environment created by the 4-chloro and 2-fluoro substituents could lead to catalysts with unique selectivity and activity. Furthermore, fluoroquinolone-metal complexes have been investigated for their ability to interact with and cleave DNA, suggesting that conjugates derived from this compound could be explored for developing catalytic metallodrugs.

Development of Functionalized Polymeric Materials and Nanomaterials

Incorporating halogenated quinoline moieties into larger molecular structures like polymers and nanomaterials is a promising strategy for creating advanced functional materials. The this compound unit can be integrated into a polymer backbone or attached as a side group to impart specific properties such as thermal stability, fluorescence, or antimicrobial activity. The reactivity of the C-Cl bond, in particular, can be exploited for post-polymerization modification, allowing for the grafting of other functional groups.

In the field of nanomaterials, this compound could be used to functionalize the surfaces of nanoparticles or nanotubes. For instance, halloysite (B83129) nanotubes, a type of clay mineral, have been successfully used as carriers for ciprofloxacin (B1669076), a related fluoroquinolone, to create antimicrobial nanomaterials. The quinoline derivative could be loaded into the lumen of such nanotubes or chemically bonded to their surface. Such functionalized nanomaterials could find use in controlled-release systems, specialized coatings, or as components in nanocomposites. The development of fluorosilicone polymers functionalized with quaternary ammonium (B1175870) salts has also been explored for creating antifouling coatings, indicating a pathway for using functional quinolines in surface science. The unique electronic signature of the this compound moiety could also be leveraged in the development of sensors or electronic components based on nanomaterials.

Q & A

Q. What are the key considerations for synthesizing 4-chloro-2-fluoroquinoline with high purity?

Methodological Answer: Optimize halogenation and fluorination steps using regioselective reagents. Monitor reaction progress via TLC or HPLC, and purify via column chromatography with silica gel (hexane/ethyl acetate gradients). Characterize intermediates using , , and NMR to confirm substitution patterns, as exemplified in the synthesis of structurally similar 3-([1,1'-biphenyl]-2-yl)-4-chloro-2-fluoroquinoline . Ensure purity validation through GC-MS or elemental analysis.

Q. How can NMR spectroscopy distinguish between positional isomers of chloro-fluoroquinoline derivatives?

Methodological Answer: Analyze coupling constants (-values) in NMR to identify fluorine substitution patterns. For example, in this compound, the NMR spectrum shows distinct deshielded peaks for carbons adjacent to electronegative substituents (e.g., δ ~158.50 ppm for C-F in related compounds) . Compare chemical shifts with computational predictions (e.g., density-functional theory) to resolve ambiguities .

Q. What solvent systems are optimal for recrystallizing this compound?

Methodological Answer: Use mixed solvents like ethanol/water or dichloromethane/hexane to achieve high yields. Monitor solubility at varying temperatures and verify crystal structure via X-ray diffraction or melting point analysis (mp ~46–60°C for related chloro-fluoroquinolines) .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in nucleophilic aromatic substitution (SNAr) reactions?

Methodological Answer: Apply density-functional theory (DFT) with gradient-corrected exchange-correlation functionals (e.g., B3LYP) to calculate activation energies and transition states. Validate against experimental kinetic data, such as reaction rates under varying temperatures or catalysts, as demonstrated in atroposelective dynamic kinetic resolutions . Incorporate exact-exchange terms to improve accuracy in modeling electron-deficient aromatic systems .

Q. What strategies resolve contradictions in reported catalytic efficiencies for SNAr reactions involving this compound?

Methodological Answer: Conduct controlled reproducibility studies by standardizing substrates, catalysts, and reaction conditions (e.g., solvent polarity, temperature). Use statistical tools (e.g., ANOVA) to analyze variance in yields or enantiomeric excess (ee). Cross-reference with kinetic isotope effects or Hammett plots to elucidate mechanistic discrepancies .

Q. How does the electronic nature of substituents influence the regioselectivity of this compound functionalization?

Methodological Answer: Perform Hammett correlation studies by introducing para- and meta-substituents on the quinoline ring. Measure reaction rates via stopped-flow spectroscopy and correlate with σ values. Computational electrostatic potential maps can visualize electron-deficient regions, guiding predictions for electrophilic or nucleophilic attack sites .

Q. What analytical techniques are critical for validating trace impurities in this compound synthesized via cross-coupling reactions?

Methodological Answer: Combine LC-MS for impurity profiling and high-resolution mass spectrometry (HRMS) for exact mass determination. Use - HOESY NMR to detect fluorine-proton spatial correlations in complex mixtures .

Data Presentation & Reproducibility

Q. How should researchers report synthetic procedures for this compound to ensure reproducibility?

Methodological Answer: Follow guidelines for experimental rigor:

Q. What statistical methods are recommended for analyzing contradictory bioactivity data in chloro-fluoroquinoline derivatives?

Methodological Answer: Apply multivariate analysis (e.g., PCA) to identify outliers or confounding variables. Use Bland-Altman plots to assess agreement between assays. Transparently report confidence intervals and effect sizes to contextualize discrepancies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.